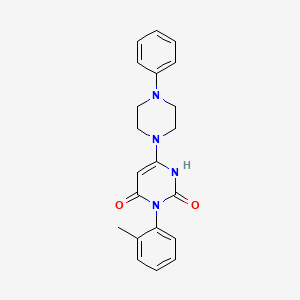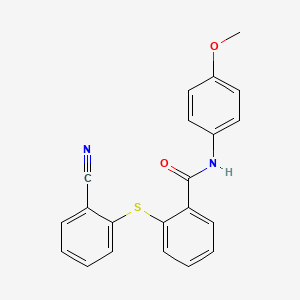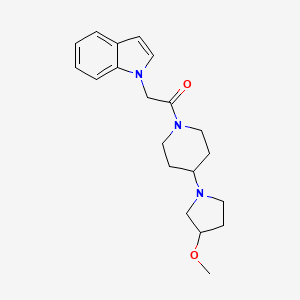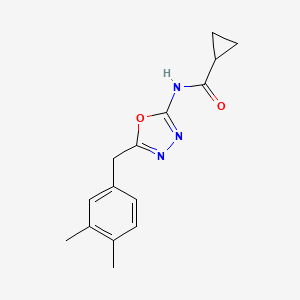
3-(2-methylphenyl)-6-(4-phenylpiperazin-1-yl)-1H-pyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-methylphenyl)-6-(4-phenylpiperazin-1-yl)-1H-pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C21H22N4O2 and its molecular weight is 362.433. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analogues
- Compounds with structural similarities to 3-(2-methylphenyl)-6-(4-phenylpiperazin-1-yl)-1H-pyrimidine-2,4-dione have been synthesized as part of research exploring novel ligands for alpha1-adrenoceptors, suggesting potential applications in cardiovascular research and therapy (Patanè et al., 2005).
Biological Activity and Potential Therapeutic Uses
- Research on derivatives of pyrimidine-2,4-diones has shown that these compounds can exhibit significant binding profiles to various receptors, indicating potential as pharmacological agents. For example, studies have found that certain derivatives displayed substantial selectivity for alpha1-adrenoceptors over serotoninergic and dopaminergic receptors, which could be relevant for the development of cardiovascular or neurological drugs (Patanè et al., 2005).
Supramolecular Chemistry
- Pyrimidine derivatives have also been investigated for their role in supramolecular assemblies, suggesting applications in materials science and nanotechnology. For instance, research on dihydropyrimidine-2,4-dione functionality indicated its suitability for forming hydrogen-bonded supramolecular assemblies, which could have implications for the design of new materials or molecular devices (Fonari et al., 2004).
Antimicrobial and Anticonvulsant Properties
- Some studies have focused on the antimicrobial and anticonvulsant properties of pyrimidine derivatives, suggesting their potential use in treating infections and seizures. For example, research on N-Mannich bases derived from pyrrolidine-2,5-diones, a related structural class, demonstrated promising anticonvulsant activity in animal models (Kamiński et al., 2013).
Nonlinear Optical Properties
- The pyrimidine core is also of interest in the field of nonlinear optics (NLO), where derivatives of pyrimidines have been studied for their NLO properties. This suggests potential applications in optoelectronics and photonics, where materials with strong NLO responses are valuable for applications such as frequency conversion, optical modulation, and information processing (Hussain et al., 2020).
Propiedades
IUPAC Name |
3-(2-methylphenyl)-6-(4-phenylpiperazin-1-yl)-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2/c1-16-7-5-6-10-18(16)25-20(26)15-19(22-21(25)27)24-13-11-23(12-14-24)17-8-3-2-4-9-17/h2-10,15H,11-14H2,1H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FROHFENRJZYKQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C=C(NC2=O)N3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Pyrimidine, 2-[(difluoromethyl)thio]-](/img/structure/B2664192.png)
![N-(1-Aminospiro[3.3]heptan-3-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide;hydrochloride](/img/structure/B2664195.png)

![2-[6-[(4-benzylpiperazin-1-yl)methyl]-4-oxopyran-3-yl]oxy-N-prop-2-enylacetamide](/img/structure/B2664197.png)

![3-amino-N-(3-chlorophenyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2664199.png)
![5-Chloro-2-[(prop-2-yn-1-yl)amino]benzonitrile](/img/structure/B2664200.png)





